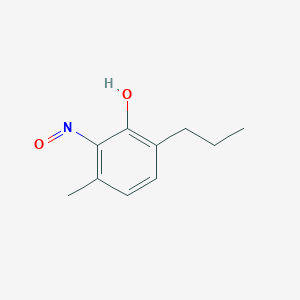![molecular formula C14H19BrClNO2 B14275880 Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]- CAS No. 137628-18-3](/img/structure/B14275880.png)
Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: The synthetic routes to prepare this compound involve the functionalization of pyridine derivatives. One approach is the bromination and chlorination of a suitable pyridine precursor. For example, starting from 2-bromo-pyridine , the addition of a tetrahydro-2H-pyran-2-yl group can be achieved through nucleophilic substitution reactions.
Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic route. Commonly used reagents include bromine, chlorine, and Lewis acids. Detailed protocols are available in the literature .
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound using established procedures.
Chemical Reactions Analysis
Reactivity::
Oxidation: The bromine and chlorine substituents make it susceptible to oxidation reactions.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Cross-Coupling: Suzuki–Miyaura coupling with boronic acids can introduce diverse substituents .
Bromine: and for halogenation.
Boronic acids: for cross-coupling reactions .
Major Products:: The major products depend on the specific reactions performed. Examples include halogenated derivatives and cross-coupled products.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: Potential drug candidates due to their diverse reactivity.
Biological Activity: Investigated for potential biological effects.
Drug Discovery: Screening for activity against specific targets.
Fine Chemicals: Used as intermediates in chemical processes.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
This compound’s unique features lie in its pyrazolo[4,3-c]pyridine scaffold, which combines bromine, chlorine, and the tetrahydro-2H-pyran-2-yl group. Similar compounds include other halogenated pyridines and pyrazolo[4,3-c]pyridines.
Properties
CAS No. |
137628-18-3 |
|---|---|
Molecular Formula |
C14H19BrClNO2 |
Molecular Weight |
348.66 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-[4-(oxan-2-yloxy)butyl]pyridine |
InChI |
InChI=1S/C14H19BrClNO2/c15-12-9-11(16)10-17-13(12)5-1-3-7-18-14-6-2-4-8-19-14/h9-10,14H,1-8H2 |
InChI Key |
MWIFZWFVGGKBSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCC2=C(C=C(C=N2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)




![Bicyclo[2.2.1]heptane-2,6-dicarbonitrile](/img/structure/B14275829.png)
![Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester](/img/structure/B14275834.png)
![Ethyl 2-[9-(pyridin-4-ylmethyl)fluoren-9-yl]acetate](/img/structure/B14275835.png)


![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)

